molecular formula C11H14FN B13342202 (1S,2S)-2-(4-Fluorophenyl)cyclopentan-1-amine

(1S,2S)-2-(4-Fluorophenyl)cyclopentan-1-amine

Cat. No.: B13342202
M. Wt: 179.23 g/mol
InChI Key: SBIOJANZHQTSRP-QWRGUYRKSA-N
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Description

(1S,2S)-2-(4-Fluorophenyl)cyclopentan-1-amine is a chiral amine compound characterized by the presence of a fluorophenyl group attached to a cyclopentane ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(4-Fluorophenyl)cyclopentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclopentanone and 4-fluoroaniline.

    Formation of Intermediate: Cyclopentanone undergoes a reaction with 4-fluoroaniline in the presence of a reducing agent such as sodium borohydride to form an intermediate.

    Chiral Resolution: The intermediate is then subjected to chiral resolution using a chiral catalyst or resolving agent to obtain the desired (1S,2S) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(4-Fluorophenyl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-2-(4-Fluorophenyl)cyclopentan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

The compound may be studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as acting as enzyme inhibitors or receptor modulators.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(4-Fluorophenyl)cyclopentan-1-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The fluorophenyl group can enhance binding affinity and specificity, while the cyclopentane ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(4-Fluorophenyl)cyclopentan-1-amine: The enantiomer of the compound with different stereochemistry.

    2-(4-Fluorophenyl)cyclopentan-1-amine: A compound without specific stereochemistry.

    2-(4-Chlorophenyl)cyclopentan-1-amine: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

(1S,2S)-2-(4-Fluorophenyl)cyclopentan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomers and analogs.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

(1S,2S)-2-(4-fluorophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H14FN/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11H,1-3,13H2/t10-,11-/m0/s1

InChI Key

SBIOJANZHQTSRP-QWRGUYRKSA-N

Isomeric SMILES

C1C[C@H]([C@H](C1)N)C2=CC=C(C=C2)F

Canonical SMILES

C1CC(C(C1)N)C2=CC=C(C=C2)F

Origin of Product

United States

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